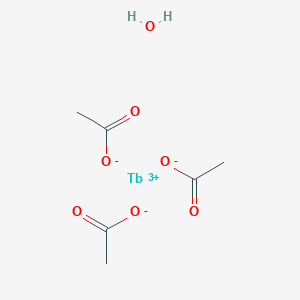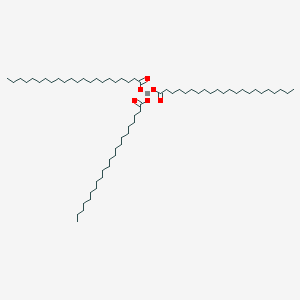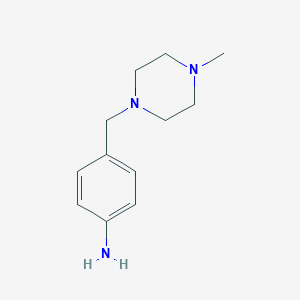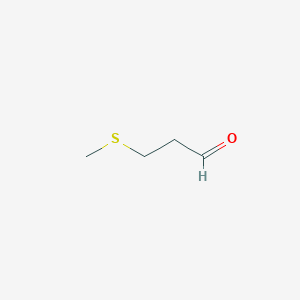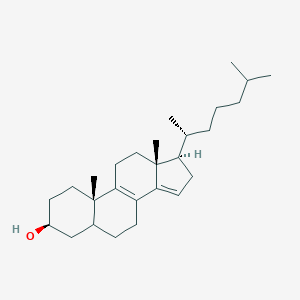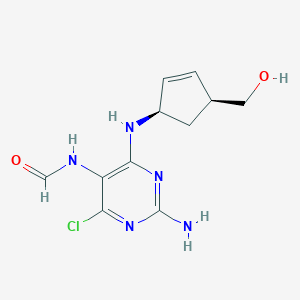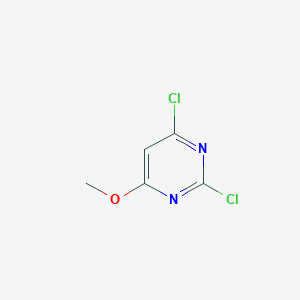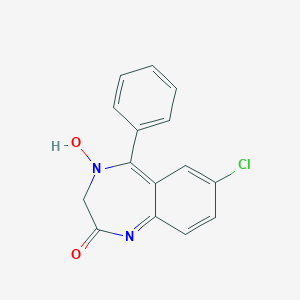
地西泮
科学研究应用
地西泮有几种科学研究应用:
作用机制
生化分析
Biochemical Properties
Demoxepam interacts with various enzymes and proteins in the body. It is a metabolite of chlordiazepoxide , which means it is produced through the metabolic processes involving enzymes that break down chlordiazepoxide . The exact nature of these interactions is complex and involves multiple steps .
Cellular Effects
This binding enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .
Molecular Mechanism
The molecular mechanism of action of Demoxepam involves its interaction with the GABA receptor. When Demoxepam binds to the benzodiazepine site on the GABA receptor, it enhances the affinity of the receptor for GABA, leading to an increase in the frequency of chloride channel opening events . This results in an increased influx of chloride ions into the neuron, leading to hyperpolarization and a decrease in neuronal excitability .
Temporal Effects in Laboratory Settings
It is known that the effects of benzodiazepines can change over time due to factors such as tolerance and dependence
Dosage Effects in Animal Models
The effects of Demoxepam at different dosages in animal models have not been extensively studied. It is known that the effects of benzodiazepines can vary with dosage, with higher doses often leading to more pronounced effects
Metabolic Pathways
Demoxepam is part of a complex metabolic pathway involving chlordiazepoxide . Chlordiazepoxide undergoes biotransformation into a succession of pharmacologically active products, including desmethylchlordiazepoxide, demoxepam, desmethyldiazepam, and oxazepam .
Transport and Distribution
Like other benzodiazepines, it is likely to be distributed widely throughout the body due to its lipophilic nature
Subcellular Localization
Given its lipophilic nature and its mechanism of action, it is likely to be found in high concentrations in the brain, where it can interact with GABA receptors
准备方法
地西泮可以通过从 4-氯苯胺开始的多步反应合成 . 合成路线包括形成 2-氨基-5-氯苯甲酮作为中间体,然后进行进一步反应以生成地西泮 . 工业生产方法通常涉及类似的合成路线,但针对大规模生产进行了优化。
化学反应分析
地西泮会发生各种化学反应,包括:
氧化: 地西泮可以被氧化形成酚类代谢物.
还原: 它可以在特定条件下被还原,尽管详细的还原途径记录较少。
这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂. 这些反应形成的主要产物包括去甲安定和奥沙西泮 .
相似化合物的比较
属性
IUPAC Name |
7-chloro-4-hydroxy-5-phenyl-3H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)18(20)9-14(19)17-13/h1-8,20H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSADRZMLSXCSAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046155 | |
| Record name | Demoxepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200817 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
963-39-3 | |
| Record name | Demoxepam [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000963393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Demoxepam | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169898 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Demoxepam | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46077 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Demoxepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Demoxepam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.287 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEMOXEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X1XP5M0SB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary metabolic pathways of demoxepam in humans?
A1: Demoxepam undergoes biotransformation primarily through oxidation and reduction. Oxidative pathways lead to the formation of two phenolic metabolites: 5-(4-hydroxyphenyl)demoxepam and 9-hydroxydemoxepam. Reduction leads to N-desoxydemoxepam, oxazepam, and N-desoxy phenols (Desoxy I and Desoxy II). Hydrolysis of demoxepam also occurs, forming N-(2-amino-5-chloro-α-phenylbenzylidene)glycine N-oxide ("opened lactam"). [, ]
Q2: How does the route of administration affect the elimination rate of demoxepam in dogs?
A2: Research suggests that the elimination rate of demoxepam in dogs, represented by the β value, doesn't seem to be significantly influenced by the route of administration (intravenous or oral). []
Q3: Does demoxepam accumulate in the body with repeated administration of chlordiazepoxide?
A3: Yes, studies have shown that during long-term treatment with chlordiazepoxide, demoxepam accumulates in the blood, with its minimum steady-state concentrations often exceeding those of the parent drug. []
Q4: What is the elimination half-life of demoxepam compared to chlordiazepoxide in humans?
A4: Demoxepam exhibits a significantly longer elimination half-life compared to chlordiazepoxide. In a study involving six subjects, the half-life of demoxepam ranged from 14 to 95 hours, while chlordiazepoxide ranged from 6.6 to 28 hours. []
Q5: Is there a correlation between plasma levels of demoxepam and clinical response in anxiety treatment?
A5: Research suggests a potential correlation. Studies have found a significant correlation between anxiety reduction and plasma levels of demoxepam in patients chronically administered chlordiazepoxide. [, ]
Q6: Can demoxepam contribute to toxicity in cases of chlordiazepoxide overdose?
A6: Yes, a case study reported toxicity correlating with blood concentrations of demoxepam following a massive overdose of chlordiazepoxide (5.2 g). This highlights the importance of monitoring demoxepam levels in overdose situations. []
Q7: What are some analytical methods used for the detection and quantification of demoxepam?
A7: Several methods have been developed for analyzing demoxepam, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used but requires derivatization of demoxepam, which can lead to the formation of artifacts misidentified as nordiazepam and oxazepam. [, ]
- High-Performance Liquid Chromatography (HPLC): HPLC offers a sensitive and specific method for quantifying demoxepam in biological samples like serum and plasma. Various detection methods, such as UV detection, fluorescence detection, and mass spectrometry, can be coupled with HPLC for improved selectivity and sensitivity. [, , , , , , ]
- Fluorescence Thin-Layer Chromatography (TLC)-Densitometry: This technique provides a sensitive and specific method for determining demoxepam and other chlordiazepoxide metabolites in serum. []
- Radioimmunoassay (RIA): RIA offers a highly sensitive method for detecting demoxepam in blood, even at sub-therapeutic levels. []
- Immunoassay Screening Followed by HPLC or GC-MS: This approach combines the high throughput of immunoassays for initial screening with the specificity and confirmatory power of HPLC or GC-MS for accurate identification and quantification. []
Q8: Why is it important to be aware of potential artifacts when analyzing demoxepam by GC-MS?
A9: Derivatization of demoxepam using silylation for GC-MS analysis can produce artifacts mistakenly identified as nordiazepam and oxazepam. This can lead to inaccurate results, particularly in forensic toxicology. []
Q9: Can demoxepam be reliably detected in urine using immunoassay methods?
A10: While immunoassays can be used for initial screening, they may produce false-negative or false-positive results for demoxepam. Confirmation by HPLC or GC-MS is generally recommended for accurate identification. []
Q10: What structural feature of certain benzodiazepines, like chlordiazepoxide and demoxepam, is associated with phototoxicity?
A11: The presence of a 4-oxide moiety in the benzodiazepine nucleus is linked to phototoxicity. Upon irradiation with long-wave UV light, these compounds can decompose to form toxic oxaziridines. []
Q11: How do structural modifications of oxazepam, specifically N,N-dimethylcarbamyl derivatives, affect their interaction with esterases?
A12: The stereochemistry of 3-O-acyl-1-(N,N-dimethylcarbamyl)oxazepam enantiomers significantly influences their hydrolysis rates by esterases in rat liver microsomes and brain S9 fractions. The (R)-enantiomer is hydrolyzed faster by liver microsomes, while the (S)-enantiomer is preferentially hydrolyzed by brain esterases. []
Q12: Does demoxepam affect the binding of tryptophan to rat hepatic nuclei?
A15: Yes, research suggests that demoxepam competes with L-tryptophan for binding to hepatic nuclei in vitro. This competition may influence tryptophan-induced hepatic nuclear RNA efflux and protein synthesis. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





